molecular formula C13H11IN4 B7728934 N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-4-iodoaniline

N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-4-iodoaniline

Cat. No.: B7728934
M. Wt: 350.16 g/mol
InChI Key: IDJXCPGTPLEPQX-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-4-iodoaniline is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-4-iodoaniline typically involves multi-step reactions. One common method includes the cyclization of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyrimidines .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-4-iodoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives, while substitution reactions can introduce various functional groups at the iodine position.

Scientific Research Applications

N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-4-iodoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-4-iodoaniline involves its interaction with molecular targets in biological systems. The imidazo[1,2-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. The iodine atom may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but lacks the pyrimidine ring.

    Imidazo[1,2-a]pyrimidine: Core structure without the iodine substitution.

    4-Iodoaniline: Contains the iodine atom but lacks the imidazo[1,2-a]pyrimidine core.

Uniqueness

N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-4-iodoaniline is unique due to the combination of the imidazo[1,2-a]pyrimidine core and the iodine atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-4-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN4/c14-10-2-4-11(5-3-10)16-8-12-9-18-7-1-6-15-13(18)17-12/h1-7,9,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJXCPGTPLEPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CNC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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